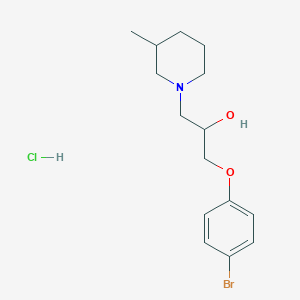![molecular formula C10H4F6N4O2 B2687348 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine CAS No. 258518-68-2](/img/structure/B2687348.png)
2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are widely used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For example, the synthesis of tipranavir, a pharmaceutical compound, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a pyridine ring and trifluoromethyl groups . The unique characteristics of these groups contribute to the biological activities of these compounds .Chemical Reactions Analysis
TFMP derivatives are involved in a variety of chemical reactions. For example, they are used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl groups and the pyridine ring .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Molecular Interaction
One notable application of derivatives related to 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine is in catalysis. For instance, complexes incorporating similar structural frameworks have been synthesized to explore their catalytic activity and interactions with other molecules. These studies contribute to our understanding of reaction mechanisms and the development of efficient catalysts for chemical transformations (Viswanathan et al., 1998).
Electronic and Fluorescence Properties
Derivatives of this compound have been investigated for their electronic and fluorescence properties. Research into mono- and di-substituted nitro- and amino- bis(pyrazol-1-yl)pyridine-type ligands, as well as their luminescent Eu(iii) derivatives, has provided insights into the potential for tuning the electronic environment of these ligands, which is crucial for applications in material science and optoelectronics (Strohecker et al., 2017).
Molecular Structures and Magnetic Properties
The study of di- and polynuclear bis(μ-3-pyridin-2-yl-1,2,4- triazolato)copper(II) compounds containing derivatives of the compound has offered valuable data on their crystal structures and magnetic properties. This research is essential for the development of new materials with potential applications in magnetism and electronics (Slangen et al., 1993).
Ligand Synthesis and Characterization
Additionally, efforts have been made to synthesize and characterize new mononuclear ruthenium complexes containing 4-(un)substituted dipyridylpyrazole ligands, a structure closely related to this compound. Such studies are crucial for expanding the repertoire of available ligands for coordination chemistry, with implications for catalysis, material science, and pharmaceutical research (Zhang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N4O2/c11-9(12,13)6-4-7(10(14,15)16)19(18-6)8-5(20(21)22)2-1-3-17-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHQPCGUVDGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687269.png)
![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687270.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)

![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)




